molecular formula C17H13ClN4S B11186667 5-[(3-Chlorobenzyl)sulfanyl]-2-methyl[1,2,4]triazolo[1,5-c]quinazoline

5-[(3-Chlorobenzyl)sulfanyl]-2-methyl[1,2,4]triazolo[1,5-c]quinazoline

Cat. No.: B11186667
M. Wt: 340.8 g/mol
InChI Key: KBPCRMWRUSEHOZ-UHFFFAOYSA-N
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Description

5-[(3-Chlorobenzyl)sulfanyl]-2-methyl[1,2,4]triazolo[1,5-c]quinazoline is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a unique structure combining a triazolo ring fused with a quinazoline moiety, which is further modified with a chlorobenzyl sulfanyl group. Such structural features often contribute to significant biological activities, making it a subject of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-Chlorobenzyl)sulfanyl]-2-methyl[1,2,4]triazolo[1,5-c]quinazoline typically involves multiple steps:

    Formation of the Triazolo Ring: The triazolo ring can be synthesized by reacting appropriate hydrazine derivatives with carbon disulfide, followed by cyclization.

    Quinazoline Formation: The quinazoline moiety is often prepared by reacting anthranilic acid derivatives with formamide or similar reagents.

    Final Coupling:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using batch processes.

Chemical Reactions Analysis

Types of Reactions

5-[(3-Chlorobenzyl)sulfanyl]-2-methyl[1,2,4]triazolo[1,5-c]quinazoline can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The chlorobenzyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

5-[(3-Chlorobenzyl)sulfanyl]-2-methyl[1,2,4]triazolo[1,5-c]quinazoline has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(3-Chlorobenzyl)sulfanyl]-2-methyl[1,2,4]triazolo[1,5-c]quinazoline involves its interaction with specific molecular targets, such as enzymes. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking the enzyme’s function. This inhibition can lead to the disruption of critical biological pathways, which is particularly useful in the context of cancer treatment .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-[(3-Chlorobenzyl)sulfanyl]-2-methyl[1,2,4]triazolo[1,5-c]quinazoline stands out due to its specific substitution pattern, which can significantly influence its biological activity and chemical reactivity. The presence of the 3-chlorobenzyl group, in particular, may enhance its binding affinity to certain molecular targets, making it a more potent inhibitor in certain contexts .

Properties

Molecular Formula

C17H13ClN4S

Molecular Weight

340.8 g/mol

IUPAC Name

5-[(3-chlorophenyl)methylsulfanyl]-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline

InChI

InChI=1S/C17H13ClN4S/c1-11-19-16-14-7-2-3-8-15(14)20-17(22(16)21-11)23-10-12-5-4-6-13(18)9-12/h2-9H,10H2,1H3

InChI Key

KBPCRMWRUSEHOZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=N1)C3=CC=CC=C3N=C2SCC4=CC(=CC=C4)Cl

Origin of Product

United States

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